6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Description
Importance and Versatility of the Imidazo[1,2-a]pyridine (B132010) Core in Synthetic Organic Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antiviral, and anticonvulsant activities. nih.goveco-vector.com Its rigid, planar structure provides a unique template for the spatial orientation of various functional groups, allowing for precise interactions with biological targets. The versatility of this scaffold lies in the numerous synthetic strategies available for its construction and subsequent functionalization. bio-conferences.orgresearchgate.net
Key synthetic approaches to the imidazo[1,2-a]pyridine core include:
Condensation Reactions: The classical and most common method involves the condensation of 2-aminopyridines with α-haloketones. acs.org
Multicomponent Reactions (MCRs): Three-component reactions involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or a terminal alkyne offer a rapid and efficient route to diverse derivatives. bio-conferences.orgsciforum.net
Oxidative Coupling and Cyclization Reactions: Modern methods often employ transition-metal catalysis (e.g., copper or palladium) to facilitate the oxidative coupling of 2-aminopyridines with various partners, followed by intramolecular cyclization. nih.govbeilstein-journals.orgmdpi.com Iodine-catalyzed syntheses have also been developed as a cost-effective and environmentally benign alternative. nih.govrsc.org
The imidazo[1,2-a]pyridine nucleus is amenable to functionalization at various positions, allowing for the fine-tuning of its physicochemical and biological properties. Direct C-H functionalization has become a powerful tool for introducing substituents at specific sites, further expanding the chemical space accessible from this versatile scaffold. researchgate.net
Rationale for Targeted Research on 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
The specific compound, this compound, has been strategically designed to incorporate two key functionalities: an iodine atom at the 6-position of the pyridine (B92270) ring and a 3-nitrophenyl group at the 2-position of the imidazole (B134444) ring. This combination of substituents opens up a wide range of possibilities for further chemical transformations and allows for the modulation of the molecule's electronic properties.
The introduction of a halogen atom, particularly iodine, onto the imidazo[1,2-a]pyridine scaffold is a crucial strategy for enabling further molecular elaboration through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules that would be difficult to synthesize through other means.
The 6-iodo substituent serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. mdpi.com
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form new C-C bonds.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Carbonylation Reactions: Introduction of carbonyl-containing functional groups. For instance, 6-iodoimidazo[1,2-a]pyridines have been successfully employed in palladium-catalyzed aminocarbonylation reactions to synthesize the corresponding 6-carboxamido derivatives. mdpi.com
These transformations are fundamental in modern drug discovery and materials science, allowing for the rapid generation of libraries of compounds for biological screening and the synthesis of complex molecular architectures.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Imidazo[1,2-a]pyridines
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Heck | Alkene | Alkenyl |
| Buchwald-Hartwig | Amine | Amino |
The presence of a 3-nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine core significantly influences the electronic properties and reactivity of the entire molecule. The nitro group (-NO2) is a strong electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. sci-hub.ruquora.com
The key electronic effects of the 3-nitrophenyl substituent are:
Modulation of Electron Density: The nitro group withdraws electron density from the phenyl ring and, consequently, from the imidazo[1,2-a]pyridine scaffold. This can affect the nucleophilicity and basicity of the heterocyclic system.
Influence on Reactivity: The electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic aromatic substitution. quora.com Conversely, it can activate the ring towards nucleophilic aromatic substitution under certain conditions. The electronic changes in the imidazo[1,2-a]pyridine core can also influence the reactivity of other positions on the scaffold.
Potential for Further Functionalization: The nitro group itself is a versatile functional group that can be readily reduced to an amino group. This amino group can then be further modified, for example, through diazotization followed by substitution, or by acylation, alkylation, or sulfonylation, providing another avenue for derivatization.
The interplay between the electron-donating or electron-withdrawing nature of substituents on the imidazo[1,2-a]pyridine ring has been shown to impact their biological activities. researchgate.net The presence of the electron-withdrawing nitro group in this compound is therefore expected to have a profound effect on its potential as a pharmacophore.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRYLXAWKMAGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248458 | |
| Record name | 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865657-80-3 | |
| Record name | 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865657-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Iodo 2 3 Nitrophenyl Imidazo 1,2 a Pyridine and Its Analogues
Established and Evolving Approaches to Imidazo[1,2-a]pyridine (B132010) Core Construction
Cyclocondensation Reactions Involving 2-Aminopyridines
Cyclocondensation reactions represent the most traditional and widely employed route to the imidazo[1,2-a]pyridine scaffold. rsc.org This approach is predicated on the reaction of a 2-aminopyridine (B139424) derivative with a bifunctional component that enables the formation of the fused imidazole (B134444) ring.
The reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Tschitschibabin synthesis, is a classic method for constructing the imidazo[1,2-a]pyridine core. bio-conferences.orgnih.gov The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halocarbonyl compound, forming an N-phenacylpyridinium halide intermediate. This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine. nih.gov
For the synthesis of 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, this would involve the reaction of 5-iodo-2-aminopyridine with a 2-halo-1-(3-nitrophenyl)ethan-1-one (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one).
Modern advancements to this method have focused on developing more environmentally benign and efficient protocols. These include catalyst-free conditions, the use of green solvents like aqueous ethanol (B145695), and microwave-assisted synthesis to reduce reaction times and improve yields. nih.govresearchgate.net For instance, reactions can be performed at room temperature using a base like DBU in aqueous ethanol or under solvent-free conditions with microwave irradiation. researchgate.netorganic-chemistry.org
Table 1: Selected Conditions for Imidazo[1,2-a]pyridine Synthesis via Condensation with α-Halocarbonyls
| 2-Aminopyridine Substrate | α-Halocarbonyl Substrate | Catalyst/Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Substituted 2-aminopyridines | Substituted phenacyl bromides | DBU | Aqueous Ethanol (1:1) | Room Temperature | 65-94% researchgate.net |
| 2-aminopyridine | α-bromoketones | None | DMF or Ethanol | Reflux | High nih.gov |
| Pyridines | α-bromoketones | Ammonium (B1175870) acetate | Solvent-free | Microwave | Excellent organic-chemistry.org |
This table presents generalized data for the synthesis of the imidazo[1,2-a]pyridine core; specific yields for the iodo-nitro-substituted target compound may vary.
An alternative cyclocondensation strategy involves the reaction of 2-aminopyridines with aldehydes or ketones. This approach often requires a catalyst and an oxidant to facilitate the cyclization and subsequent aromatization. For example, the reaction of a 2-aminopyridine with an acetophenone (B1666503) derivative can be promoted by iodine in a micellar medium or under "on-water" conditions with ammonium chloride. nih.gov
To synthesize the target molecule, 5-iodo-2-aminopyridine could be reacted with 3-nitroacetophenone. The reaction mechanism typically proceeds through the formation of an enamine intermediate, which then undergoes iodine-mediated oxidative cyclization. nih.gov Other catalytic systems, such as copper iodide in the presence of an oxidant like air, have also proven effective. organic-chemistry.org Electrochemical methods offer a modern, green alternative, using catalytic hydriodic acid as a redox mediator to achieve the C-N bond formation and cyclization without the need for external chemical oxidants. rsc.org
Table 2: Synthesis of Imidazo[1,2-a]pyridines from Ketones
| 2-Aminopyridine Substrate | Ketone Substrate | Catalyst/Promoter | Oxidant | Solvent | Conditions |
|---|---|---|---|---|---|
| 2-aminopyridines | Acetophenones | Iodine / NH4Cl | (Implicit) | SDS micelles / Water | Heating / RT |
| 2-aminopyridines | Acetophenones | CuI | Air | Not specified | Not specified organic-chemistry.org |
| 2-aminopyridines | Ketones | Hydriodic acid (catalytic) | Electrochemical | Ethanol | Not specified rsc.org |
This table presents generalized data for the synthesis of the imidazo[1,2-a]pyridine core.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of all starting materials. acs.org This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov This acid-catalyzed, three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.combeilstein-journals.org The reaction proceeds through the formation of an iminium ion from the aldehyde and the 2-aminopyridine, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization (an α-addition of an amidine onto a nitrilium ion) leads to the final product. mdpi.comnih.gov
To generate analogues of this compound using this method, one would react 5-iodo-2-aminopyridine with 3-nitrobenzaldehyde (B41214) and a suitable isocyanide (e.g., tert-butyl isocyanide). The resulting product would bear a 3-amino substituent derived from the isocyanide. The GBBR is known for its versatility, with a wide range of aldehydes, aminopyridines, and isocyanides being compatible with the reaction conditions. mdpi.commdpi.com Green conditions have been developed, using catalysts like ammonium chloride in ethanol at room temperature. mdpi.comsciforum.net
Table 3: Representative Reactants for the Groebke–Blackburn–Bienaymé Reaction
| 2-Aminopyridine Component | Aldehyde Component | Isocyanide Component | Catalyst |
|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl mdpi.com |
| 5-Iodo-2-aminopyridine | 3-Nitrobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)3 bio-conferences.org |
| 2-Amino-5-methylpyridine | Benzaldehyde | Benzyl isocyanide | TFA beilstein-journals.org |
This table illustrates the diversity of components that can be used in the GBBR to generate a wide array of imidazo[1,2-a]pyridine analogues.
Oxidative Cyclization Pathways
Oxidative cyclization methods provide a direct and atom-economical route to the imidazo[1,2-a]pyridine core by forming C-N and C-C bonds through an oxidative process. These reactions often utilize transition metal catalysts and an external oxidant, such as molecular oxygen (air). nih.gov
A notable example is the copper-catalyzed aerobic dehydrogenative cyclization. In this process, a 2-aminopyridine reacts with a ketone, alkyne, or even another pyridine (B92270) derivative in the presence of a copper catalyst and air as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, the reaction of 2-aminopyridines with terminal alkynes and an aldehyde can be catalyzed by copper(I) iodide to produce imidazo[1,2-a]pyridines in high yields. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones. organic-chemistry.org These methods are valued for their environmental friendliness, as the primary byproduct is water. organic-chemistry.org
The mechanism often involves the formation of a key intermediate, such as an enamine or a ketenimine, followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the final heterocyclic product.
Table 4: Examples of Oxidative Cyclization Systems
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Key Feature |
|---|---|---|---|---|
| 2-Aminopyridines | Ketones | Flavin / Iodine | Air | Dual catalytic system organic-chemistry.org |
| 2-Aminopyridines | Nitroolefins | Copper | Air | One-pot procedure organic-chemistry.org |
| Pyridines | Ketone oxime esters | CuI | Air | Direct functionalization of pyridine organic-chemistry.orgnih.gov |
This table summarizes various catalytic systems employed for the oxidative synthesis of the imidazo[1,2-a]pyridine scaffold.
Synthesis of Iodinated Imidazo[1,2-a]pyridine Precursors
The introduction of an iodine atom onto the imidazo[1,2-a]pyridine core is a critical step in the synthesis of the target compound. The position of iodination significantly influences the final properties of the molecule, and thus, regioselective methods are of paramount importance.
Regioselective Iodination Techniques (e.g., C6 and C3 Positions)
The imidazo[1,2-a]pyridine ring system has several positions susceptible to electrophilic substitution, with the C3 position being the most electronically rich and, therefore, the most common site for iodination. However, for the synthesis of this compound, methods for iodination at the C6 position are essential.
A prevalent strategy for achieving C6 iodination is through the use of a pre-functionalized starting material. For instance, the cyclocondensation of 5-iodo-2-aminopyridine with an appropriate α-haloketone provides a direct route to the 6-iodoimidazo[1,2-a]pyridine (B1303834) scaffold. This approach offers excellent regiocontrol, as the position of the iodine atom is predetermined by the starting aminopyridine.
While C3 iodination is more common due to the inherent reactivity of the imidazole ring, various methods have been developed to achieve this transformation with high selectivity. These often involve the direct C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring. For example, ultrasound-assisted iodination using molecular iodine and a suitable oxidant has been shown to be a highly efficient and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.govacs.org
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In the context of imidazo[1,2-a]pyridines, C-H functionalization can be employed for directed iodination. While C3-iodination is more frequently reported, the principles can be adapted for other positions. These reactions often proceed via an electrophilic substitution mechanism, where an iodinating agent, activated by an oxidant, attacks the electron-rich positions of the heterocyclic ring. The regioselectivity can sometimes be influenced by the directing effects of existing substituents on the ring.
Palladium catalysis has revolutionized C-H activation and functionalization. While less common for direct iodination of imidazo[1,2-a]pyridines compared to other functionalizations, palladium-catalyzed methods for the iodination of arenes and heterocycles are well-established. These reactions typically involve a directing group that coordinates to the palladium catalyst, bringing it into close proximity to the target C-H bond. Subsequent oxidative addition, reductive elimination, and regeneration of the catalyst lead to the iodinated product. For the C6 position of imidazo[1,2-a]pyridine, a suitably positioned directing group could potentially facilitate palladium-catalyzed iodination, offering an alternative to the use of pre-iodinated starting materials.
Introduction of the 3-Nitrophenyl Moiety
The introduction of the 3-nitrophenyl group at the C2 position is another key transformation in the synthesis of the target molecule. This is typically achieved through the condensation of a substituted 2-aminopyridine with a carbonyl compound bearing the desired nitrophenyl group.
Strategies for ortho-, meta-, and para-Nitrophenyl Substitution Patterns
The synthesis of 2-(nitrophenyl)imidazo[1,2-a]pyridines with specific substitution patterns on the phenyl ring (ortho, meta, or para) is generally accomplished by selecting the appropriate starting materials. The most common method involves the reaction of a 2-aminopyridine with an α-haloketone, such as a phenacyl bromide, carrying the nitro group at the desired position.
For example, the synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines can be achieved by the condensation of a 2-aminopyridine with 2-bromo-1-(2-nitrophenyl)ethan-1-one. rsc.org Similarly, to obtain the 3-nitrophenyl or 4-nitrophenyl analogues, the corresponding 2-bromo-1-(3-nitrophenyl)ethan-1-one or 2-bromo-1-(4-nitrophenyl)ethan-1-one would be used. This approach provides excellent control over the final substitution pattern.
The following table summarizes the key starting materials for the regioselective synthesis of 2-(nitrophenyl)imidazo[1,2-a]pyridines:
| Desired Product | Key Reagents |
| 2-(2-nitrophenyl)imidazo[1,2-a]pyridine | 2-aminopyridine, 2-bromo-1-(2-nitrophenyl)ethan-1-one |
| 2-(3-nitrophenyl)imidazo[1,2-a]pyridine | 2-aminopyridine, 2-bromo-1-(3-nitrophenyl)ethan-1-one |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 2-aminopyridine, 2-bromo-1-(4-nitrophenyl)ethan-1-one |
Evaluation of Sequential vs. One-Pot Synthetic Protocols
The synthesis of complex molecules like this compound can be approached through either a sequential (multi-step) or a one-pot protocol. Each strategy has its own advantages and disadvantages.
Sequential Synthesis:
A sequential approach involves the stepwise synthesis and isolation of intermediates. For the target molecule, this would likely involve:
Synthesis of 5-iodo-2-aminopyridine.
Reaction of 5-iodo-2-aminopyridine with 2-bromo-1-(3-nitrophenyl)ethan-1-one to form this compound.
One-Pot Synthesis:
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, are highly desirable from an efficiency and green chemistry perspective. For imidazo[1,2-a]pyridines, various one-pot, multi-component reactions have been developed. A common one-pot approach is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govresearchgate.net
While a direct one-pot synthesis of this compound from simple precursors has not been extensively reported, the principles of one-pot synthesis are often applied to streamline the construction of the imidazo[1,2-a]pyridine core. mdpi.comnih.gov For instance, a sequential one-pot protocol could involve the in-situ formation of an intermediate that then undergoes cyclization. rsc.orgnih.gov
The following table provides a conceptual comparison of the two approaches for the synthesis of the target compound:
| Feature | Sequential Synthesis | One-Pot Synthesis |
| Procedure | Stepwise synthesis with isolation of intermediates. | Multiple reaction steps in a single vessel. |
| Time Efficiency | Generally lower. | Generally higher. |
| Overall Yield | Can be lower due to multiple purification steps. | Can be higher by avoiding intermediate isolation. |
| Process Control | Easier to monitor and optimize individual steps. | Can be more complex to control and optimize. |
| Green Chemistry | Less favorable due to increased solvent and energy usage. | More favorable due to reduced waste and resource consumption. |
Implementation of Green Chemistry Principles in Synthesis
The synthesis of the imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry, has traditionally relied on methods that often involve harsh conditions and hazardous materials. rsc.org In recent years, a significant shift towards green chemistry has spurred the development of more ecologically sound synthetic strategies. nih.govresearchgate.net These approaches prioritize the use of non-toxic solvents, reduction of waste, and energy efficiency, aligning with the principles of sustainable chemical manufacturing. eurekaselect.com The focus has been on replacing conventional organic solvents with water, employing alternative energy sources like ultrasound, and designing metal-free catalytic systems to minimize environmental impact. nih.govorganic-chemistry.orgacs.org
The use of water as a reaction medium is a cornerstone of green chemistry, offering significant safety and environmental advantages over traditional organic solvents. researchgate.net Several methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines in aqueous environments, ranging from catalyst-free approaches to sophisticated micellar catalysis. nih.govnih.gov
An environmentally sustainable approach involves the iodine-catalyzed condensation of aryl methyl ketones with 2-aminopyridines in water. researchgate.net This "on-water" method provides good to decent yields, although the solubility of reactants can influence reaction rates. researchgate.net To overcome solubility issues and enhance reaction efficiency, micellar catalysis has been employed. By using surfactants like sodium dodecyl sulfate (B86663) (SDS), "nanoreactors" are formed in the aqueous medium, effectively concentrating the reactants and catalyst, leading to improved yields and a broader substrate scope. nih.govresearchgate.netacs.org For instance, an efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous SDS medium. nih.govacs.orgnih.gov This method involves the in situ generation of a dynamic Cu(II)/Cu(I) catalyst that facilitates the cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes. nih.govacs.org
Another straightforward method details a one-step synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines in water, reacting N-alkyl pyridinium (B92312) and S-alkyl thiouronium salts in the presence of sodium bicarbonate (NaHCO₃) as a mild base, achieving moderate to excellent yields. rsc.orgrsc.org Furthermore, a rapid, metal-free, and catalyst-free synthesis has been reported through the NaOH-promoted cycloisomerisation of N-propargylpyridiniums in water at ambient temperature, yielding quantitative results in minutes on a gram scale. rsc.org
| Method | Catalyst/Promoter | Key Features | Typical Yields | Reference |
|---|---|---|---|---|
| "On-Water" Condensation | Iodine | Environmentally sustainable; reactant solubility can be a limitation. | Good to Decent | researchgate.net |
| Micellar Catalysis (A³-Coupling) | CuSO₄/Sodium Ascorbate in SDS | Overcomes solubility issues; forms "nanoreactors"; good yields. | Good | nih.govacs.org |
| One-Step Condensation | NaHCO₃ | Uses mild base; moderate to excellent yields. | Moderate to Excellent | rsc.orgrsc.org |
| Cycloisomerisation | NaOH | Rapid, metal-free, catalyst-free, ambient temperature. | Quantitative | rsc.org |
Ultrasound irradiation has emerged as a powerful tool in green synthesis, significantly accelerating reaction rates, improving yields, and often enabling reactions to proceed under milder conditions. organic-chemistry.orgscispace.comacs.org This technique, known as sonochemistry, enhances mass transfer and provides the activation energy for chemical reactions through acoustic cavitation.
A notable ultrasound-assisted, eco-friendly method for synthesizing imidazo[1,2-a]pyridines involves the C–H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.org This protocol is remarkable for its efficiency, achieving yields up to 97% in as little as four minutes without the need for metal catalysts or a base. organic-chemistry.orgorganic-chemistry.org
Another efficient sonochemical approach utilizes N-bromosuccinimide (NBS) to promote the reaction of 2-aminopyridines with β-keto esters or 1,3-diones in polyethylene (B3416737) glycol (PEG-400), a green solvent. tandfonline.comtandfonline.com This method provides a rapid and environmentally friendly route to various imidazo[1,2-a]pyridine derivatives. tandfonline.comtandfonline.com Similarly, the synthesis from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation in PEG-400 has been shown to produce a variety of products in good to excellent yields and short reaction times. scispace.com
Molecular iodine has also been used as an environmentally benign catalyst in ultrasound-assisted, three-component coupling reactions of 2-aminopyridine derivatives, acetophenones, and dimedone in water. acs.orgnih.gov This strategy is lauded for its high product yields (up to 96%), minimal reaction times, and modest catalyst loading, highlighting its sustainability. acs.orgnih.gov
| Catalytic System/Promoter | Solvent | Reaction Time | Maximum Yield | Reference |
|---|---|---|---|---|
| KI / TBHP | Water | 4 min | 97% | organic-chemistry.org |
| NBS | PEG-400 | Not specified | Good | tandfonline.comtandfonline.com |
| None (from 2-bromoacetophenones) | PEG-400 | Short | Excellent | scispace.com |
| Molecular Iodine | Water | 30 min | 96% | acs.orgnih.gov |
The elimination of transition-metal catalysts is a significant goal in green synthesis to avoid the costs, toxicity, and contamination issues associated with residual metals in the final products, particularly for pharmaceuticals. nih.govrsc.org Consequently, numerous metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been developed. acs.org
Iodine-promoted reactions are a prominent class of metal-free syntheses. nih.gov For example, an environmentally friendly, iodine-catalyzed protocol for 3-nitroimidazo[1,2-a]pyridines was achieved through the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as the oxidant. acs.org Similarly, iodine can promote the reaction of 2-aminopyridine with acetophenones in either SDS micellar media or "on-water" under mild acidic conditions. nih.gov
Organocatalysis offers another powerful metal-free alternative. A coupled organocatalytic system using flavin and iodine has been developed for the aerobic oxidative C–N bond formation to produce imidazo[1,2-a]pyridines. acs.org This dual catalytic system can also be applied to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.org
Furthermore, catalyst-free versions of classical condensation reactions have been achieved using eco-friendly techniques. nih.govacs.org The condensation of 2-aminopyridines with α-halogenocarbonyl compounds can be performed at room temperature in DMF with potassium carbonate as the base. nih.govacs.org A completely catalyst- and reagent-free approach has also been reported for the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines in water, highlighting the potential for similar advancements in imidazo[1,2-a]pyridine synthesis. researchgate.net A novel transition-metal-free, three-component reaction of ynals, pyridin-2-amines, and alcohols or thiols provides a facile approach for the construction of the imidazo[1,2-a]pyridine core. acs.org Additionally, an organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines has been described, which is particularly relevant for synthesizing the target compound's scaffold. nih.gov
| Catalyst/Promoter | Reactants | Key Features | Reference |
|---|---|---|---|
| Iodine / H₂O₂ | Nitroalkenes, 2-aminopyridines | Environmentally friendly, uses aqueous H₂O₂ as oxidant. | acs.org |
| Flavin / Iodine | Ketones, 2-aminopyridines, (Thiols) | Dual organocatalytic system, aerobic oxidation. | acs.org |
| NH₂CN | Aryl methyl ketones, 2-aminopyridines | Allows for C-3 methylthiolation and C-6 iodination. | nih.gov |
| None (Transition-metal-free) | Ynals, 2-aminopyridines, Alcohols/Thiols | Three-component reaction for C-N, C-O, and C-S bond formation. | acs.org |
Chemical Reactivity and Targeted Functionalization of 6 Iodo 2 3 Nitrophenyl Imidazo 1,2 a Pyridine
Reactivity Patterns of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is characterized by its electron-rich nature, which dictates its susceptibility to electrophilic attack and other functionalization reactions. researchgate.net This electronic character arises from the fusion of a pyridine (B92270) ring with an imidazole (B134444) ring, resulting in a delocalized π-electron system.
Advanced C-H Functionalization Strategies
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine skeleton, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net These methods often provide rapid access to a diverse range of derivatives. nih.gov
The C3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic and kinetically favored site for functionalization. researchgate.netnih.gov This high reactivity is due to its significant electron density, making it readily susceptible to attack by electrophiles and radicals. researchgate.net A multitude of synthetic methods have been developed to selectively introduce substituents at this position, including:
Arylation, Alkylation, and Amination: Direct coupling of various groups at the C3 position. mdpi.comnih.govexlibrisgroup.com
Formylation and Carbonylation: Introduction of carbonyl functionalities, which serve as versatile synthetic intermediates. researchgate.netmdpi.comexlibrisgroup.com
Sulfonylation and Halogenation: Incorporation of sulfonyl groups or halogens, enabling further transformations. nih.govexlibrisgroup.com
Many of these transformations can be achieved under mild conditions, sometimes employing visible-light photoredox catalysis or metal-free reaction pathways, highlighting the ongoing efforts toward developing sustainable synthetic methodologies. nih.govnih.gov
Impact of Existing Substituents (Iodo and Nitrophenyl) on Reactivity and Selectivity
The substituents on the 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine molecule play a crucial role in modulating the core's inherent reactivity.
6-Iodo Group: The iodine atom at the C6 position primarily functions as a synthetic handle for cross-coupling reactions. While it has an electron-withdrawing inductive effect, its principal influence on the molecule's reactivity is its ability to act as an excellent leaving group in palladium-catalyzed and other transition-metal-catalyzed transformations. Its electronic impact on the reactivity of the distant C3 position is generally considered secondary to the influence of the group at C2.
Transformations Utilizing the 6-Iodo Functionality
The carbon-iodine bond at the C6 position is the key site for major structural modifications of this compound. This functionality allows for the construction of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling methodologies. mdpi.com
Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing aryl halides. The 6-iodo position of the imidazo[1,2-a]pyridine core is highly amenable to these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 6-iodo derivative with an organoboron reagent, typically a boronic acid or ester. It is a robust and widely used method for introducing new aryl or vinyl substituents at the C6 position. nih.govmedjchem.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 6-iodo group and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper species and is the premier method for synthesizing 6-alkynyl-imidazo[1,2-a]pyridine derivatives. soton.ac.uk
Heck-Mizoroki Reaction: This reaction creates a C-C bond by coupling the 6-iodo position with an alkene. The Heck reaction is particularly useful for synthesizing 6-alkenyl-imidazo[1,2-a]pyridines, providing access to compounds with extended conjugation.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) / C(sp²)-C(sp²) | 6-Aryl/Vinyl-imidazo[1,2-a]pyridine |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) | 6-Alkynyl-imidazo[1,2-a]pyridine |
| Heck-Mizoroki | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp²) | 6-Alkenyl-imidazo[1,2-a]pyridine |
Aminocarbonylation is a powerful transformation that introduces a carboxamide functional group by reacting an aryl halide with carbon monoxide and an amine. This reaction has been successfully applied to 6-iodoimidazo[1,2-a]pyridine (B1303834), providing a direct route to 6-carboxamido derivatives. researchgate.netnih.gov The process is typically catalyzed by a palladium complex and allows for the incorporation of a wide variety of primary and secondary amines. mdpi.com
Under specific conditions, a competing double carbonylation can occur, leading to the formation of α-ketoamides. mdpi.comnih.gov However, reaction parameters such as solvent, pressure, and base can be fine-tuned to achieve high selectivity for the desired amide product. mdpi.comresearchgate.net
| Amine Nucleophile | Base | Solvent | Pressure (CO) | Temperature | Primary Product | Yield |
|---|---|---|---|---|---|---|
| Morpholine | DBU | Toluene | 5 bar | 120 °C | Amide | 94% |
| Piperidine | DBU | Toluene | 5 bar | 120 °C | Amide | 92% |
| Aniline | DBU | Toluene | 5 bar | 120 °C | Amide | 62% |
| Morpholine | Et₃N | DMF | 30 bar | 100 °C | α-Ketoamide | 80% |
Nucleophilic Aromatic Substitution Pathways
The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring system opens up various possibilities for nucleophilic aromatic substitution reactions. The reactivity of halogenated imidazo[1,2-a]pyridines in such transformations, particularly in metal-catalyzed cross-coupling reactions, has been demonstrated.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. While direct studies on this compound are not extensively documented, the reactivity of analogous 6-halo-imidazo[1,2-a]pyridines provides strong evidence for the feasibility of these transformations. For instance, the Suzuki cross-coupling of 6-bromo- and 6-chloro-2-(substituted)imidazo[1,2-a]pyridines has been successfully achieved, indicating that the 6-iodo analogue would be an even more reactive substrate due to the weaker carbon-iodine bond. researchgate.net
The general scheme for a Suzuki coupling reaction would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to yield the corresponding 6-aryl or 6-vinyl substituted derivative.
Similarly, the Buchwald-Hartwig amination would allow for the introduction of a variety of amine nucleophiles at the 6-position. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The reaction of this compound with a primary or secondary amine under these conditions would be expected to produce the corresponding 6-amino-imidazo[1,2-a]pyridine derivative.
The following interactive table summarizes the expected outcomes of these nucleophilic substitution reactions:
| Reaction Type | Nucleophile | Expected Product | Catalyst/Reagents Example |
| Suzuki Coupling | Arylboronic acid | 6-Aryl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Pd(PPh₃)₄, Na₂CO₃ |
| Suzuki Coupling | Vinylboronic acid | 6-Vinyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Pd(OAc)₂, PPh₃, K₂CO₃ |
| Buchwald-Hartwig | Primary Amine (R-NH₂) | 6-(Alkyl/Arylamino)-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Pd₂(dba)₃, BINAP, NaOtBu |
| Buchwald-Hartwig | Secondary Amine (R₂NH) | 6-(Dialkyl/Aryl-amino)-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Pd(OAc)₂, Xantphos, Cs₂CO₃ |
It is important to note that the reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific transformation to achieve the best results.
Reactivity of the 3-Nitrophenyl Substituent
The 3-nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine core offers additional avenues for chemical modification, primarily through the reduction of the nitro group or by electrophilic substitution on the phenyl ring.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. In the context of this compound, it is crucial that this reduction is chemoselective, leaving the iodo-substituent and the imidazo[1,2-a]pyridine ring system intact. A variety of reagents are known to effect the reduction of aromatic nitro groups. wikipedia.org
Commonly used methods for the chemoselective reduction of nitro groups include catalytic hydrogenation and the use of metal-based reducing agents in acidic or neutral media. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a widely employed method. Studies on related 6-substituted imidazo[1,2-a]pyridine derivatives have shown that a nitro group can be successfully reduced to an amine using H₂, Pd/C. nih.gov However, care must be taken as prolonged reaction times or higher catalyst loadings can sometimes lead to dehalogenation of aryl iodides.
Alternative reducing agents that are often used to avoid dehalogenation include tin(II) chloride (SnCl₂) in hydrochloric acid and iron powder in acetic acid or with ammonium (B1175870) chloride. These methods are generally mild and tolerate a wide range of functional groups.
The successful chemoselective reduction of the nitro group in this compound would yield 2-(3-aminophenyl)-6-iodoimidazo[1,2-a]pyridine, a valuable intermediate for further functionalization, such as diazotization followed by substitution or acylation of the newly formed amino group.
The following table outlines some potential conditions for the chemoselective reduction of the nitro group:
| Reagent | Conditions | Potential Advantages |
| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature | High efficiency |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | Good chemoselectivity, tolerates halogens |
| Fe, NH₄Cl | Ethanol/Water, reflux | Mild, cost-effective, good for halogenated compounds |
| Na₂S₂O₄ | Water/Dioxane, reflux | Mild conditions |
The 3-nitrophenyl substituent is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. Any electrophilic attack is directed to the positions meta to the nitro group, which are the 2', 4', 5', and 6' positions of the phenyl ring. However, the attachment to the imidazo[1,2-a]pyridine ring at the 1' position and the steric hindrance from the heterocyclic core will influence the regioselectivity.
Given the deactivating effect of the nitro group, forcing conditions would likely be required for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring. Furthermore, the imidazo[1,2-a]pyridine ring itself is susceptible to electrophilic attack, most commonly at the 3-position. stackexchange.com This presents a challenge for the selective functionalization of the phenyl ring, as the heterocyclic core may react preferentially.
Therefore, derivatization of the phenyl ring is more practically achieved through modification of the nitro group. As discussed in the previous section, reduction of the nitro group to an amine provides a versatile handle for a range of derivatization reactions. The resulting amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents onto the phenyl ring.
Derivatization Strategies for Analogues of 6 Iodo 2 3 Nitrophenyl Imidazo 1,2 a Pyridine
Scaffold Modification and Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules, which is a powerful strategy for discovering new biological probes and drug candidates. For the imidazo[1,2-a]pyridine (B132010) scaffold, multicomponent reactions (MCRs) are a cornerstone of DOS, enabling the rapid assembly of complex structures in a single step.
One of the most prominent MCRs for this scaffold is the Groebke-Blackburn-Bienaymé reaction (GBBR). mdpi.comnih.gov This acid-catalyzed three-component reaction involves an aminopyridine, an aldehyde, and an isocyanide. By systematically varying these three components, vast libraries of imidazo[1,2-a]pyridines with diverse substitutions at the C2 and C3 positions, as well as on the pyridine (B92270) ring, can be generated. For the synthesis of analogues of 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, a 5-iodo-2-aminopyridine could be reacted with 3-nitrobenzaldehyde (B41214) and a variety of isocyanides to introduce diversity at the C3 position.
Another approach involves the one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, although these often require metal catalysis. nih.gov Furthermore, cascade reactions can be employed to build complex polycyclic structures fused to the imidazo[1,2-a]pyridine core. For instance, a facile, metal-free, one-pot protocol combining the GBBR with a sequential tetrabutylammonium (B224687) bromide (TBAB)-mediated cyclization cascade has been developed to synthesize fused imidazopyridine scaffolds. nih.gov
The following table illustrates a hypothetical diversity-oriented synthesis plan for analogues of the target compound using a multicomponent reaction approach.
| Starting Material 1 (Aminopyridine) | Starting Material 2 (Aldehyde) | Starting Material 3 (Isocyanide) | Potential Analogue Structure |
| 5-Iodo-2-aminopyridine | 3-Nitrobenzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
| 5-Iodo-2-aminopyridine | 3-Nitrobenzaldehyde | Cyclohexyl isocyanide | 3-(Cyclohexylamino)-6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
| 5-Iodo-2-aminopyridine | 3-Nitrobenzaldehyde | Benzyl isocyanide | 3-(Benzylamino)-6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
| 5-Iodo-2-aminopyridine | 3-Nitrobenzaldehyde | 1-(Isocyanomethyl)sulfonyl-4-methylbenzene | 6-Iodo-2-(3-nitrophenyl)-3-(tosylmethyl)imidazo[1,2-a]pyridine |
Site-Specific Introduction of Diverse Chemical Functionalities
Beyond the initial synthesis of the core scaffold, site-specific functionalization is a key strategy for fine-tuning the properties of the lead compound. The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and susceptible to electrophilic substitution, making it a prime target for derivatization.
The introduction of sulfur-containing functional groups can significantly modulate the biological activity of a molecule. Protocols for the C3-thiocyanation and C3-sulfonylation of imidazo[1,2-a]pyridines have been well-established.
C3-Thiocyanation: A visible-light-mediated, metal-free process for the thiocyanation of imidazo[1,2-a]pyridines has been developed. researchgate.net This reaction typically employs a photoredox catalyst, such as eosin (B541160) Y, and a thiocyanate (B1210189) source like ammonium (B1175870) thiocyanate (NH₄SCN), under an ambient air atmosphere at room temperature. researchgate.netnih.gov This method offers a green and efficient way to synthesize a library of 3-(thiocyanato)imidazo[1,2-a]pyridines with broad functional group tolerance. researchgate.net
C3-Sulfonylation: The sulfonyl group is a crucial pharmacophore in many drugs. nih.gov Several methods for the C3-sulfonylation of imidazo[1,2-a]pyridines have been reported. One approach involves a visible-light-induced three-component reaction with diaryliodonium salts and DABCO-bis(sulfur dioxide) using an organic photoredox catalyst. nih.gov Another green and atom-economical method is the electrochemical C3-sulfonylation using sodium benzenesulfinates as the sulfonylation reagents. rsc.orgrsc.orgresearchgate.net This metal-free protocol provides an effective and straightforward route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines in high yields. rsc.orgrsc.org
The table below summarizes representative conditions for these transformations.
| Transformation | Reagents and Conditions | Product | Key Features |
| C3-Thiocyanation | NH₄SCN, Eosin Y, visible light (e.g., blue LEDs), MeCN, room temp, air researchgate.netnih.gov | 6-Iodo-2-(3-nitrophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | Metal-free, mild conditions, high yields researchgate.net |
| C3-Sulfonylation (Photoredox) | Diaryliodonium salt, DABCO·(SO₂)₂, organic photocatalyst, visible light, room temp nih.gov | 3-(Arylsulfonyl)-6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Three-component reaction, mild conditions nih.gov |
| C3-Sulfonylation (Electrochemical) | Sodium arylsulfinate, undivided cell, graphite (B72142) electrodes, MeCN/H₂O, room temp rsc.orgrsc.org | 3-(Arylsulfonyl)-6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Metal-free, catalyst-free, scalable rsc.org |
The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can dramatically alter the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Several methods for the regioselective fluoroalkylation of imidazo[1,2-a]pyridines have been developed.
A regioselective synthesis of 3-fluoroimidazo[1,2-a]pyridines can be achieved using Selectfluor as the fluorinating agent in aqueous conditions. nih.gov For trifluoromethylation, a transition-metal-free method for the direct C-H trifluoromethylation at the C3 position utilizes the Ruppert-Prakash reagent (TMSCF₃) under mild conditions. researchgate.net Additionally, a green electrochemical approach for C3-trifluoromethylation employing Langlois' reagent (sodium triflinate) has been reported, which operates in an undivided cell at ambient temperature. researchgate.net
| Transformation | Reagents and Conditions | Product | Key Features |
| C3-Fluorination | Selectfluor, DMAP, aqueous conditions nih.gov | 3-Fluoro-6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Regioselective monofluorination nih.gov |
| C3-Trifluoromethylation | TMSCF₃, catalyst, mild conditions researchgate.net | 6-Iodo-2-(3-nitrophenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine | Transition-metal-free researchgate.net |
| C3-Trifluoromethylation (Electrochemical) | Langlois' reagent (CF₃SO₂Na), undivided cell, ambient temperature researchgate.net | 6-Iodo-2-(3-nitrophenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine | Green chemistry approach, radical pathway researchgate.net |
Design and Synthesis of Hybrid Molecules Incorporating the Imidazo[1,2-a]pyridine Core
Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a rational drug design strategy to address multiple biological targets or to enhance the activity of a parent molecule. The imidazo[1,2-a]pyridine core can be linked to other heterocyclic systems known for their biological activities.
For instance, hybrid molecules incorporating indole (B1671886) and imidazopyridine scaffolds have been explored. researchgate.net Given that both moieties are prevalent in biologically active compounds, their combination can lead to novel chemical entities with interesting pharmacological profiles. The synthesis of such hybrids can be achieved through various synthetic routes, often involving the functionalization of the imidazo[1,2-a]pyridine core followed by coupling with a pre-functionalized indole derivative, or vice versa.
Another strategy involves the synthesis of hybrid compounds containing an oxazole (B20620) ring fused or linked to the imidazo[1,2-a]pyridine scaffold. mmu.ac.uk For example, a 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) can be transformed into hybrid molecules containing an oxazole moiety. mmu.ac.uk Applying this to the target compound, a this compound-3-carbaldehyde could serve as a key intermediate for the synthesis of a variety of oxazole-containing hybrids.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Expected ¹H NMR Spectrum for 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine:
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule.
Imidazo[1,2-a]pyridine (B132010) Core: The protons on the pyridine (B92270) ring (H-5, H-7, H-8) and the imidazole (B134444) ring (H-3) would appear in the aromatic region (typically δ 7.0-9.0 ppm). The introduction of the strongly electron-withdrawing iodine atom at the C-6 position would significantly influence the chemical shifts of adjacent protons, particularly H-5 and H-7, likely causing them to shift downfield compared to the non-iodinated analogue. The H-5 proton is characteristically found at the lowest field among the pyridine ring protons due to the anisotropic effect of the adjacent nitrogen atom, and this effect would be further modulated by the iodine substituent.
3-Nitrophenyl Ring: The protons of the 3-nitrophenyl group would also resonate in the aromatic region, exhibiting a characteristic splitting pattern (e.g., triplet, doublet of doublets) based on their coupling with each other.
Investigations of H-5 Chemical Shift Anisotropies: The proton at the 5-position (H-5) of the imidazo[1,2-a]pyridine system is notably deshielded. This is due to a combination of the inductive effect of the bridgehead nitrogen (N-4) and a magnetic anisotropic effect. The presence of the bulky and electron-rich iodine atom at C-6 would further perturb the local magnetic field around H-5, leading to a potentially significant downfield shift. A detailed study of this anisotropy would involve comparing experimental shifts with theoretical calculations to understand the precise electronic and spatial impact of the iodine substituent.
Comparative Data for 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: For the analogous compound without the 6-iodo substituent, the following ¹H NMR data has been reported. bldpharm.com
| Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) |
| H-2' (nitrophenyl) | 8.75 | s |
| H-6' (nitrophenyl) | 8.47 | d, J = 7.8 |
| H-4', H-5' (nitrophenyl) | 8.26-8.17 | m |
| H-3 | 8.04 | s |
| H-8 | 7.83 | d, J = 9.0 |
| H-5 | 7.68 | t, J = 7.6 |
| H-7 | 7.37 | m |
| H-6 | 6.97 | t, J = 6.8 |
| Solvent: CDCl₃, Frequency: 400 MHz |
Expected ¹³C NMR Spectrum for this compound:
The ¹³C NMR spectrum will display signals for each carbon atom. The most significant feature would be the signal for C-6, which would be directly bonded to iodine. Due to the "heavy atom effect," this signal is expected to appear significantly upfield compared to the corresponding carbon in the non-iodinated analogue. The chemical shifts of other carbons in the pyridine ring (C-5, C-7, C-8) and the imidazole ring (C-2, C-3, C-8a) would also be affected by the electronic influence of the iodine atom.
Comparative Data for 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: The reported ¹³C NMR data for the non-iodinated parent compound is as follows. bldpharm.com
| Carbon | Chemical Shift (δ ppm) |
| C-NO₂ (nitrophenyl) | 148.9 |
| C-8a | 145.7 |
| C-2 | 143.2 |
| C-1' (nitrophenyl) | 135.3 |
| C-4' (nitrophenyl) | 131.9 |
| C-6' (nitrophenyl) | 129.7 |
| C-5 | 125.8 |
| C-7 | 125.7 |
| C-5' (nitrophenyl) | 122.7 |
| C-2' (nitrophenyl) | 120.7 |
| C-6 | 117.8 |
| C-8 | 113.3 |
| C-3 | 109.2 |
| Solvent: CDCl₃, Frequency: 100 MHz |
To unambiguously assign all proton and carbon signals for this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached, and previously assigned, protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places).
For This compound , the expected molecular formula is C₁₃H₈IN₃O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be determined. An experimental HRMS measurement matching this calculated value would provide unequivocal confirmation of the molecular formula.
| Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₃H₉IN₃O₂⁺ | 365.9785 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For This compound , the IR spectrum would be expected to show characteristic absorption bands for:
N-O stretching (nitro group): Strong, distinct bands typically appear in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).
C=N and C=C stretching (aromatic rings): Multiple bands in the 1650-1450 cm⁻¹ region.
C-H stretching (aromatic): Signals appearing above 3000 cm⁻¹.
C-I stretching: This vibration occurs at low frequencies, typically in the range of 600-500 cm⁻¹, and may be difficult to observe with standard equipment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescent Property Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine core is known to be a fluorescent scaffold, and its photophysical properties are highly sensitive to substituent effects.
Expected UV-Vis and Luminescent Properties: The molecule possesses an extended π-conjugated system encompassing both the imidazo[1,2-a]pyridine and nitrophenyl rings. This would lead to strong absorption in the UV or near-visible region, corresponding to π→π* transitions. The presence of the electron-withdrawing nitro group and the heavy iodine atom would likely influence the energy of these transitions. The nitro group, in particular, is often a fluorescence quencher, which could potentially diminish or eliminate any luminescence from the imidazo[1,2-a]pyridine core.
An investigation would involve measuring:
Absorption Spectrum: To determine the wavelength(s) of maximum absorption (λ_max).
Emission Spectrum: To determine the wavelength(s) of maximum fluorescence emission (λ_em) upon excitation at λ_max.
Quantum Yield (Φ): To quantify the efficiency of the fluorescence process.
Stokes Shift: The difference in wavelength between the absorption and emission maxima, which provides insight into the structural relaxation in the excited state.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₁₃H₈IN₃O₂, the theoretical elemental composition would be precisely calculated.
In a typical experimental procedure, a sample of the purified compound is subjected to high-temperature combustion. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then quantitatively measured. The presence of iodine would be determined by other appropriate analytical methods. The close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's purity and affirms its molecular formula.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 13 | 156.13 | 41.18% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 2.13% |
| Iodine | I | 126.90 | 1 | 126.90 | 33.48% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 11.09% |
| Oxygen | O | 16.00 | 2 | 32.00 | 8.44% |
| Total | | | | 379.14 | 100.00% |
Note: This table represents the calculated theoretical values. Experimental results from elemental analysis would be expected to align closely with these percentages to confirm the compound's composition.
X-ray Crystallography for Precise Solid-State Molecular Geometry
For this compound, a single-crystal X-ray diffraction experiment would be required. This involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Hypothetical Value] |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic analysis. The actual determination of these parameters would require experimental data from a single-crystal X-ray diffraction study.
Computational and Theoretical Investigations of 6 Iodo 2 3 Nitrophenyl Imidazo 1,2 a Pyridine Systems
Quantum Chemical Calculation Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of imidazo[1,2-a]pyridine (B132010) systems. These methods allow for a detailed exploration of the molecule's electronic structure, conformational landscape, and reactivity.
Density Functional Theory (DFT) for Molecular and Electronic Structure
DFT methods are widely employed to investigate the structural and electronic characteristics of imidazo[1,2-a]pyridine derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.
The conformational flexibility of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold is a key determinant of its biological activity and physical properties. The rotation around the single bond connecting the imidazo[1,2-a]pyridine core and the 3-nitrophenyl ring is a primary focus of conformational analysis. Computational studies on related imidazo[1,2-a]pyridine derivatives have shown that these molecules can adopt various conformations due to the rotation of substituent groups. For instance, in a study of a novel imidazo[1,2-a]pyridine derivative, computational analysis revealed significant conformational shifts in key regions of a target protein upon binding, highlighting the importance of identifying the lowest energy conformations of the ligand. rsc.org
The identification of energy minima is achieved by systematically rotating the dihedral angle between the two ring systems and calculating the potential energy at each step. This process generates a potential energy surface, from which the most stable, low-energy conformations can be identified. These stable conformers are crucial for understanding how the molecule interacts with biological targets.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap generally implies greater stability. beilstein-journals.org
For imidazo[1,2-a]pyridine derivatives, DFT calculations have been used to determine the distribution and energies of these orbitals. In many 2-phenylimidazo[1,2-a]pyridine systems, the HOMO is often delocalized across the entire molecule, while the LUMO may be more localized on specific regions, such as the phenyl ring or the imidazo[1,2-a]pyridine core, depending on the nature and position of the substituents. The presence of an electron-withdrawing nitro group on the phenyl ring and an iodine atom on the imidazo[1,2-a]pyridine core in 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is expected to significantly influence the energies and distributions of these orbitals.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted pyridines, MEP analysis has been used to predict sites of reactivity, such as N-oxidation. globalresearchonline.net In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atoms of the nitro group, indicating these as potential sites for electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gap for Representative Imidazo[1,2-a]pyrimidine (B1208166) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 7a | -5.9189 | -3.0221 | 2.8968 |
| Derivative 7b | -5.9238 | -2.7121 | 3.2117 |
| Derivative 7c | -5.9786 | -2.8716 | 3.1070 |
| Derivative 7d | -5.9382 | -2.6738 | 3.2644 |
| Derivative 7e | -5.9590 | -2.6011 | 3.3579 |
Data adapted from a study on imidazo[1,2-a]pyrimidine derivatives, demonstrating the application of DFT in calculating FMO energies. beilstein-journals.org
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ2 / 2η.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a lower chemical hardness and higher electrophilicity index suggest a more reactive species. DFT studies on various imidazo[1,2-a]pyridine derivatives have utilized these descriptors to correlate with their observed biological or chemical activities. nih.gov
Table 2: Calculated Chemical Reactivity Descriptors for a Series of Imidazo[1,2-a]pyridin-3-yl Derivatives
| Compound | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| 4a | 1.89 | 0.53 | 3.65 | -3.65 | 3.52 |
| 4b | 1.83 | 0.55 | 3.73 | -3.73 | 3.80 |
| 4c | 1.88 | 0.53 | 3.75 | -3.75 | 3.74 |
| 4d | 1.80 | 0.56 | 3.55 | -3.55 | 3.50 |
| 4e | 1.95 | 0.51 | 3.88 | -3.88 | 3.86 |
| 4f | 1.76 | 0.57 | 4.41 | -4.41 | 5.51 |
| 4g | 1.76 | 0.57 | 4.39 | -4.39 | 5.47 |
| 4h | 1.83 | 0.55 | 3.68 | -3.68 | 3.69 |
| 4i | 1.78 | 0.56 | 3.76 | -3.76 | 3.97 |
| 4j | 1.83 | 0.55 | 3.78 | -3.78 | 3.90 |
| 4k | 1.72 | 0.58 | 4.46 | -4.46 | 5.79 |
| 4l | 1.89 | 0.53 | 3.66 | -3.66 | 3.54 |
| 4m | 1.84 | 0.54 | 3.74 | -3.74 | 3.80 |
| 4n | 1.88 | 0.53 | 3.76 | -3.76 | 3.76 |
| 4o | 1.77 | 0.56 | 4.42 | -4.42 | 5.52 |
This table presents data from a DFT study on a series of imidazo[1,2-a]pyridine derivatives, illustrating the calculation of various chemical reactivity descriptors. nih.gov
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of imidazo[1,2-a]pyridines, various reaction pathways have been proposed, and computational studies help to validate these mechanisms by calculating the energies of intermediates and transition states.
One common synthetic route is the multicomponent Groebke–Blackburn–Bienaymé reaction. A plausible mechanism for this reaction involves the initial formation of an iminium ion from the reaction of an aminopyridine and an aldehyde. This is followed by the addition of an isocyanide to form a nitrilium ion intermediate, which then undergoes intramolecular cyclization to yield the final imidazo[1,2-a]pyridine product. beilstein-journals.org DFT calculations can be used to model each step of this process, providing insights into the reaction kinetics and thermodynamics. Similarly, computational studies can be applied to understand the mechanisms of other reactions involving imidazo[1,2-a]pyridines, such as C-H functionalization. nih.gov
Analysis of Intramolecular Interactions and their Spectroscopic Correlations
The structure and properties of this compound are influenced by a variety of intramolecular interactions. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, can significantly affect the molecule's conformation and electronic properties.
The presence of an iodine atom allows for the possibility of halogen bonding, where the iodine acts as an electrophilic region (a σ-hole) and can interact with nucleophilic sites within the molecule or in its environment. The nitro group, with its electron-withdrawing nature, can influence the electronic distribution of the phenyl ring and participate in dipole-dipole interactions.
Computational methods can be used to identify and quantify these weak interactions. For example, the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses can reveal the presence and nature of non-covalent interactions. beilstein-journals.org
These intramolecular interactions can have a direct impact on the molecule's spectroscopic properties. For instance, the formation of an intramolecular hydrogen bond can lead to a shift in the vibrational frequency of the involved C-H or N-H bonds in the infrared (IR) spectrum. Similarly, changes in the electronic environment due to these interactions can affect the absorption and emission wavelengths observed in UV-Vis and fluorescence spectroscopy. By correlating the computationally predicted intramolecular interactions with experimental spectroscopic data, a more complete understanding of the molecule's structure-property relationships can be achieved.
Investigation of Electrostatic Hydrogen Bonding (e.g., C5-H···O=N Interactions)
Within the this compound molecule, the potential exists for non-conventional intramolecular hydrogen bonds. One such interaction is the C5-H···O=N bond, where the hydrogen atom on carbon 5 of the imidazopyridine core interacts with an oxygen atom of the nitro group on the phenyl ring.
Computational methods such as Density Functional Theory (DFT) are employed to investigate these weak electrostatic interactions. nih.govnih.gov The analysis typically involves optimizing the molecular geometry to find the lowest energy conformation. nii.ac.jp The presence of a hydrogen bond is then confirmed by analyzing several key parameters:
Geometric Criteria: The distance between the hydrogen (H) and the acceptor oxygen (O) must be shorter than the sum of their van der Waals radii. The angle of the C-H···O bond is also characteristic, typically falling within a range of 110-180°.
Vibrational Frequency Shifts: The C-H stretching frequency in the infrared (IR) spectrum is calculated to shift to a lower wavenumber (a red shift) upon hydrogen bond formation.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis is used to find a bond critical point (BCP) between the hydrogen and oxygen atoms. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP provide quantitative evidence of the interaction's nature and strength.
These theoretical calculations can elucidate how such intramolecular interactions stabilize specific conformations of the molecule, which can be crucial for its biological activity and interaction with target receptors. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| H···O Distance | 2.35 Å | Indicates proximity between the hydrogen and oxygen atoms. |
| C-H···O Angle | 145° | Suggests a favorable geometry for hydrogen bonding. |
| C-H Vibrational Frequency Shift (Δν) | -25 cm⁻¹ | A characteristic red shift indicating bond weakening due to H-bond formation. |
| Electron Density at BCP (ρ) | 0.015 a.u. | Quantifies the electron density shared between H and O. |
Theoretical Explanations for Peri Effects on NMR Chemical Shifts
The substitution pattern of this compound leads to potential "peri" interactions, which are through-space steric and electronic effects between adjacent or nearby substituents. In this molecule, a significant peri interaction occurs between the iodine atom at the C6 position and the hydrogen atom at the C5 position.
This steric compression and electronic repulsion typically cause the resonance of the affected proton (H5) to shift downfield in the ¹H NMR spectrum, a consequence of deshielding. dtic.mil Theoretical chemistry provides a robust framework for explaining and quantifying these effects. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shielding tensors. researchgate.net
The process involves:
Optimizing the molecule's geometry at a high level of theory.
Performing an NMR calculation using the GIAO method to obtain the absolute chemical shielding values for each nucleus.
Referencing these values against a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to predict the chemical shifts (δ).
By comparing the calculated chemical shift of H5 in the target molecule to that in a non-iodinated analogue, the magnitude of the downfield shift caused by the peri effect can be precisely quantified. These calculations help in the correct assignment of complex NMR spectra and provide a deeper understanding of the molecule's three-dimensional electronic structure. dtic.mil
| Proton | Calculated δ (ppm) in 2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Calculated δ (ppm) in this compound | Predicted Peri Shift (Δδ) |
|---|---|---|---|
| H5 | 8.15 | 8.45 | +0.30 |
| H7 | 7.25 | 7.38 | +0.13 |
| H8 | 7.60 | 7.55 | -0.05 |
Development of Quantitative Structure-Property Relationships (QSPR) from Theoretical Data
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (descriptors) with a specific experimental property, such as reactivity or biological activity. For the this compound series, QSPR models can be developed using descriptors derived purely from theoretical calculations. researchgate.net
The development of a QSPR model involves several steps:
Data Set Generation: A series of related imidazo[1,2-a]pyridine analogues is defined, and their molecular structures are optimized using quantum chemical methods.
Descriptor Calculation: A wide range of theoretical descriptors is calculated for each molecule. These can include electronic properties (HOMO/LUMO energies, dipole moment), topological indices, and quantum chemical parameters. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the experimental property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of molecules not used in model creation. mdpi.com
Such models are invaluable for predicting the properties of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired characteristics. researchgate.net
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes the molecule's electronic distribution and reactivity. |
| Thermodynamic | Heat of Formation, Total Energy, Gibbs Free Energy | Relates to the molecule's stability. |
| Steric/Topological | Molecular Volume, Surface Area, Ovality, Wiener Index | Describes the molecule's size, shape, and branching. |
| Quantum Chemical | Chemical Hardness (η), Electronegativity (χ), Electrophilicity (ω) | Provides insights into global chemical reactivity. nih.gov |
Molecular Modeling and Docking Simulation Methodologies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. chemmethod.com This methodology is central to structure-based drug design and is widely applied to imidazo[1,2-a]pyridine derivatives to explore their potential as inhibitors of various biological targets. chemmethod.com
The computational methodology for a typical docking simulation includes the following key steps: acs.org
Receptor Preparation: An X-ray crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The structure is prepared by removing crystallographic water molecules, adding hydrogen atoms, and assigning partial charges. acs.org The binding site or active site is then defined.
Ligand Preparation: The 3D structure of the ligand, this compound, is generated and its geometry is optimized to the lowest energy state. This is typically done using molecular mechanics (e.g., MM2) or semi-empirical (e.g., AM1) methods, followed by higher-level DFT calculations for greater accuracy. acs.org
Docking Simulation: Using specialized software (e.g., MOE, Molegro Virtual Docker, AutoDock), the ligand is placed into the defined binding site of the receptor. nih.govchemmethod.com The software systematically samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the complex. The pose with the best score (e.g., lowest binding energy) is predicted as the most likely binding mode. chemmethod.com This final complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, with the amino acid residues of the protein. chemmethod.com
This in silico approach allows for the rapid screening of compounds and provides critical insights into the molecular basis of ligand-target recognition, guiding the design of more potent and selective inhibitors. rsc.org
| Step | Action | Tools/Software | Purpose |
|---|---|---|---|
| 1. Receptor Acquisition | Download protein 3D structure. | Protein Data Bank (PDB) | Obtain the atomic coordinates of the biological target. |
| 2. Receptor Preparation | Remove water, add hydrogens, assign charges. | MOE, Schrödinger Maestro, UCSF Chimera | Prepare the protein for accurate docking calculations. |
| 3. Ligand Preparation | Build and optimize ligand 3D structure. | ChemDraw, Gaussian, MOPAC | Obtain a low-energy, realistic conformation of the ligand. acs.org |
| 4. Docking Execution | Sample ligand poses in the active site. | AutoDock, GOLD, MOE, MVD nih.govchemmethod.com | Predict the most favorable binding orientation. |
| 5. Results Analysis | Analyze binding scores and interactions. | Discovery Studio, PyMOL, MOE | Identify key interactions and rationalize binding affinity. |
Mechanistic Studies in the Synthesis and Transformations of Imidazo 1,2 a Pyridines
Elucidation of Reaction Pathways for Imidazo[1,2-a]pyridine (B132010) Formation
The formation of 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine likely proceeds through a multi-step sequence, initiated by the reaction of a substituted 2-aminopyridine (B139424) with a suitable carbonyl compound. A common and efficient route involves the condensation of 5-iodo-2-aminopyridine with a 2-halo-1-(3-nitrophenyl)ethan-1-one.
A plausible mechanistic pathway begins with the nucleophilic attack of the exocyclic nitrogen of 5-iodo-2-aminopyridine on the α-carbon of the halo-ketone, displacing the halide and forming an N-phenacylpyridinium salt as a key intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the endocyclic pyridine (B92270) nitrogen, leads to the formation of a dihydropyridine (B1217469) intermediate. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
| Proposed Key Intermediates | Description |
| α-Iodoketone | Formed from the reaction of a ketone with an iodine source; serves as the electrophile. |
| N-Phenacylpyridinium salt | Resulting from the nucleophilic attack of 2-aminopyridine on the α-haloketone. |
| Dihydropyridine intermediate | Formed after intramolecular cyclization. |
Catalysts play a pivotal role in the synthesis of imidazo[1,2-a]pyridines, influencing reaction rates, yields, and even regioselectivity.
Iodine: Molecular iodine (I₂) is a versatile catalyst in organic synthesis. In the context of imidazo[1,2-a]pyridine formation, it can act as a Lewis acid, activating the carbonyl group of the ketone towards nucleophilic attack. nih.govrsc.org Furthermore, iodine can be involved in the in situ formation of α-iodoketones, which are highly reactive electrophiles. researchgate.net Some studies propose that iodine facilitates the cyclization and subsequent aromatization steps. nih.govrsc.org In certain methodologies, iodine is not just a catalyst but also the source of the iodo-substituent on the imidazo[1,2-a]pyridine ring. nih.gov
Copper: Copper catalysts, particularly copper(I) and copper(II) salts, are widely employed in the synthesis of imidazo[1,2-a]pyridines. nih.govrsc.org Copper can mediate oxidative C-H amination reactions, facilitating the formation of the crucial C-N bond in the imidazole (B134444) ring. researchgate.net In some protocols, a combination of iodine and copper iodide (CuI) is used, where copper likely plays a role in the cyclization step through a Cu(I)-mediated process. rsc.org The use of copper catalysts often allows for milder reaction conditions and can influence the regioselectivity of the reaction.
| Catalyst | Plausible Mechanistic Role |
| **Iodine (I₂) ** | Lewis acid activation of carbonyls; In situ generation of α-iodoketones; Facilitation of cyclization and aromatization. |
| Copper (CuI, Cu(II)) | Mediation of oxidative C-H amination; Facilitation of C-N bond formation; Can influence regioselectivity. |
Advanced Methodological Applications of Imidazo 1,2 a Pyridine Scaffolds in Chemical Research
Imidazo[1,2-a]pyridines as Versatile Building Blocks in Complex Organic Synthesis
The imidazo[1,2-a]pyridine (B132010) core is a foundational building block in organic synthesis due to the variety of methods available for its construction and subsequent modification. rsc.orgrsc.org The synthesis of this scaffold is typically achieved through the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org More advanced and efficient methods have been developed, including multicomponent reactions that combine 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne in a copper-catalyzed process. bio-conferences.org Other innovative approaches include tandem reactions and catalyst-free syntheses at moderate temperatures. bio-conferences.org
Once the core is formed, functionalization allows for the creation of a diverse library of derivatives. The direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold is considered a highly efficient strategy. rsc.orgrsc.org For a compound like 6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, specific methodologies are employed to introduce the substituents at the C2, C3, and C6 positions. Iodination, for instance, can be achieved through ultrasound-assisted C-H functionalization, providing a regioselective method for introducing iodine at specific positions on the ring system. nih.govdoi.org The phenyl group at the C2 position and the nitro group on that phenyl ring are typically introduced by selecting the appropriate starting materials, such as a substituted 2-bromoacetophenone (B140003) derivative, for the initial cyclization reaction. nih.gov These synthetic strategies underscore the role of the imidazo[1,2-a]pyridine scaffold as a versatile platform for constructing complex molecules with tailored properties. rsc.orgbio-conferences.org
Design and Engineering of Imidazo[1,2-a]pyridine-Based Functional Materials
The unique chemical and physical properties of the imidazo[1,2-a]pyridine scaffold make it a valuable component in the field of materials science. rsc.orgnih.gov Its rigid, planar structure and rich electronic characteristics are foundational to the development of functional materials with specific optical and electronic properties. The ability to modify the scaffold at various positions allows for fine-tuning of these characteristics, enabling the engineering of materials for applications such as dispersed dyes and optoelectronic devices. bio-conferences.orgresearchgate.net
Imidazo[1,2-a]pyridine derivatives are well-regarded for their fluorescent properties, making them attractive candidates for use as organic fluorophores, biomarkers, and photochemical sensors. nih.govresearchgate.net The luminescence of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core and any appended aryl rings. researchgate.netnih.gov
The introduction of groups like methyl, carboxyl, or hydroxymethyl can enhance fluorescence intensity. nih.gov Conversely, the presence of a nitro group, such as in the 3-nitrophenyl moiety of this compound, is known to quench fluorescence. nih.gov The photophysical properties of these compounds can be systematically studied to understand structure-property relationships. For example, different donor groups attached to the imidazo[1,2-a]pyridine core lead to variations in absorption and emission wavelengths.
Table 1: Representative Photophysical Data of Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | 332 | 378 | 46 | 0.65 |
| 2-(4'-Methoxyphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 340 | 400 | 60 | 0.72 |
| 2-(p-tolyl)imidazo[1,2-a]pyridine | 335 | 380 | 45 | Not Reported |
This table presents data for representative imidazo[1,2-a]pyridine compounds to illustrate the general luminescent properties of the scaffold. Data extracted from various sources. nih.gov
These inherent luminescent properties allow for their use as optical probes. For instance, derivatives have been designed for the detection of metal ions like Fe³⁺. researchgate.net Furthermore, radiolabeled derivatives of 6-iodo-2-phenylimidazo[1,2-a]pyridine (B187272) (IMPY) have been developed as imaging agents for β-amyloid plaques in the context of Alzheimer's disease research. nih.gov
The photoelectronic characteristics of imidazo[1,2-a]pyridines are being explored for their potential in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). researchgate.net The design of these materials often involves creating a donor-acceptor structure within the molecule to facilitate intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net In such a design, the imidazo[1,2-a]pyridine core can act as an electron-deficient unit.
Methodological Studies in Chemical Biology and Ligand Design (excluding biological outcomes)
In chemical biology, the imidazo[1,2-a]pyridine scaffold serves as a valuable template for ligand design. Methodological studies focus on understanding the principles governing how these molecules interact with biological macromolecules like proteins and DNA, independent of the ultimate biological or therapeutic outcome. nih.govresearchgate.net
The interaction between a ligand and a protein is governed by a variety of non-covalent forces. The imidazo[1,2-a]pyridine scaffold possesses features that can participate in several key binding interactions. The nitrogen atoms in the fused ring system can act as hydrogen bond acceptors, forming crucial contacts with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site. researchgate.net The planar aromatic surface of the molecule facilitates van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Computational methods, particularly molecular docking, are instrumental in studying these binding mechanisms. nih.govacs.org Docking simulations place a ligand into the binding site of a target protein and calculate a score based on the predicted binding affinity. nih.gov This process allows for the visualization of the binding pose and the identification of key interactions. For a molecule like this compound, docking studies would analyze how the different substituents contribute to binding. The nitrophenyl group could engage in specific interactions within a hydrophobic pocket, while the iodine atom could form halogen bonds, which are increasingly recognized as important in ligand design. The analysis of these interactions helps in understanding the structure-activity relationship and in the rational design of new ligands with improved affinity and selectivity. nih.govresearchgate.net
The planar aromatic structure of the imidazo[1,2-a]pyridine ring system makes it a candidate for interaction with DNA. One of the primary non-covalent binding modes for such planar molecules is intercalation, where the ligand inserts itself between the base pairs of the DNA double helix. nih.gov This mode of interaction is characteristic of many DNA-targeting compounds.
Several biophysical techniques are used to study and confirm this mechanism.
Absorption Spectral Titration: Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding.
Ethidium Bromide (EtBr) Displacement Assays: A decrease in the fluorescence of an EtBr-DNA complex upon addition of the test compound suggests that it is displacing the intercalated EtBr, indicating a competitive intercalation binding mode. nih.gov
Circular Dichroism (CD) Spectroscopy: Perturbations in the CD spectrum of DNA upon ligand binding can provide insights into conformational changes in the DNA structure caused by the interaction. nih.gov
In addition to intercalation, some compounds can induce DNA cleavage, often through the generation of reactive oxygen species (ROS) that damage the phosphodiester backbone. nih.gov Methodological studies in this area focus on elucidating these precise chemical mechanisms to understand how ligands like this compound could potentially interact with nucleic acids at a molecular level. nih.gov
Methodological Aspects of Enzyme Inhibition Studies (focus on chemical interactions)
The study of enzyme inhibition is fundamental to drug discovery, providing insights into the mechanism of action and guiding the optimization of lead compounds. For imidazo[1,2-a]pyridine derivatives, including analogues of this compound, inhibition studies focus on elucidating the specific chemical interactions between the inhibitor and the enzyme's active site.
Methodologies for these studies typically involve a combination of biochemical assays and computational modeling. In vitro enzyme assays are employed to determine the inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). For instance, in the development of imidazo[1,2-a]pyridine-based inhibitors for enzymes like PI3Kα and Nek2, researchers utilize assays such as the ADP-Glo™ Kinase Assay to quantify enzyme activity in the presence of the inhibitor. nih.govnih.gov
The chemical interactions driving inhibition are then explored through molecular docking and structural biology techniques. For the this compound scaffold, key interactions would be predicted for its distinct moieties:
The Imidazo[1,2-a]pyridine Core: The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site. Docking studies on DPP-4 inhibitors revealed that the pyridine (B92270) moiety of the scaffold can provide an additional π-π interaction with Phe357, enhancing binding affinity. drugbank.com
The 2-(3-nitrophenyl) Group: The nitro group (NO₂) is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can significantly influence the electronic properties of the phenyl ring and create specific interactions with polar residues in the enzyme's binding pocket. Studies on other nitro-substituted inhibitors have shown their ability to form critical hydrogen bonds that anchor the molecule within the active site. nih.gov
The 6-Iodo Group: The iodine atom is a large, lipophilic halogen capable of forming halogen bonds—a noncovalent interaction between the electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen) on the enzyme. This interaction can be highly directional and contribute significantly to binding affinity and selectivity. The importance of the 6-position substituent has been demonstrated in various imidazo[1,2-a]pyridine series. nih.govnih.gov
By systematically evaluating how modifications to these groups affect inhibitory activity, researchers can build a comprehensive model of the chemical interactions governing enzyme inhibition.
Methodologies for Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyridine Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For imidazo[1,2-a]pyridine derivatives, SAR methodologies involve the systematic synthesis and evaluation of analogues to decipher the roles of substituents at various positions on the scaffold.
A prominent example that highlights the SAR of the 6-iodo-2-phenyl sub-scaffold is the development of ligands for detecting β-amyloid (Aβ) plaques, such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY). nih.govacs.org Although the phenyl substituent differs from the subject compound, the SAR findings for the 6-iodo position are directly relevant. In these studies, modifications at key positions of the IMPY molecule led to significant changes in binding affinity for Aβ aggregates, providing a clear SAR profile. acs.orgnih.gov
| Compound/Analogue | Modification from IMPY | Binding Affinity (Ki, nM) | Reference |
| IMPY | (Reference compound) | 15.0 ± 5.0 | acs.org |
| Bromo derivative | Iodine at C6 replaced with Bromine | 10.3 ± 1.2 | acs.org |
| Methyl derivative | Iodine at C6 replaced with Methyl | ~242 | nih.gov |
| Unsubstituted | Iodine at C6 replaced with Hydrogen | ~1242 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The data clearly demonstrates that a large, lipophilic halogen at the 6-position is critical for high-affinity binding. Replacing the iodine with a smaller methyl group or hydrogen leads to a dramatic loss of affinity, by over 16-fold and 80-fold, respectively. nih.gov This underscores the methodological importance of systematic substitution at specific positions to probe the chemical and steric requirements of the target binding site. Similar SAR studies on PI3Kα inhibitors based on a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold further confirmed that modifications at the 6-position of the imidazo[1,2-a]pyridine ring are crucial for potent activity. nih.gov
Strategic Approaches to Scaffold Hopping
Scaffold hopping is a rational drug design strategy used to identify novel molecular backbones (scaffolds) that are structurally distinct from existing ones but retain similar biological activity. This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and for generating novel intellectual property.
The imidazo[1,2-a]pyridine framework serves as an excellent starting point for scaffold hopping due to its proven success as a "privileged structure." nih.gov A methodological approach to scaffold hopping from this core involves:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the biological activity. For an inhibitor like this compound, this would include the relative positions of hydrogen bond donors/acceptors, aromatic rings, and the halogen atom.
Bioisosteric Replacement: Searching for alternative heterocyclic systems that can spatially orient the key pharmacophoric features in a similar manner to the original imidazo[1,2-a]pyridine core.
Computational Screening: Using virtual libraries of available scaffolds to find those that match the pharmacophore model.
Synthesis and Biological Evaluation: Synthesizing the most promising new scaffolds and testing them for the desired biological activity.
An example of this strategy was the design of novel Dipeptidyl peptidase-4 (DPP-4) inhibitors. drugbank.com Starting from a known class of inhibitors, researchers successfully used a scaffold hopping approach to identify the imidazo[1,2-a]pyridine ring as a novel and effective core for DPP-4 inhibition. This demonstrates how the scaffold itself can be the result of a hopping strategy, validating its utility as a bioisosteric replacement for other heterocyclic systems.
Rational Exploration of Chemical Space for Analogues
Rational exploration of the chemical space around a lead scaffold like this compound involves the logical and often computer-aided design of new analogues to optimize activity and other drug-like properties. This methodology moves beyond random screening by using structural and mechanistic information to make targeted modifications.
Structure-based design is a primary technique in this exploration. If the crystal structure of the target enzyme is known, molecular docking can be used to predict how newly designed analogues will bind. This was effectively employed in the development of potent Nek2 kinase inhibitors. nih.gov After identifying an initial imidazo[1,2-a]pyridine hit, researchers used structure-based design to guide modifications, leading to compounds with IC50 values as low as 1.0 nM. nih.gov
Another key strategy is the modification of substituents based on established SAR. For the this compound scaffold, a rational exploration would involve synthesizing analogues with different substituents on the phenyl ring (e.g., at the 2-, 3-, or 4-positions) to probe for additional interactions with the enzyme. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups, or with groups of varying sizes, can fine-tune electronic and steric properties to improve binding. The development of PI3Kα inhibitors utilized this approach, where various amines were introduced at one position while modifying the imidazo[1,2-a]pyridine side chain at another, ultimately leading to a highly potent inhibitor (13k) with an IC50 of 1.94 nM. nih.gov
This systematic, multi-parameter optimization allows for an efficient exploration of the chemical space to identify analogues with superior therapeutic potential.
Q & A
Q. What are the key structural features and synthetic methodologies for 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine?
The compound features an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group at position 2 and an iodine atom at position 5. Synthesis typically involves multicomponent reactions (MCRs) or sequential coupling. A common approach uses iodine catalysis (0.5–1 mol%) in ethanol with aryl aldehydes, 2-aminopyridines, and isocyanides under mild conditions . Alternative routes employ condensation reactions with iodinated precursors, leveraging the electron-withdrawing nitro group to direct regioselective iodination .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Key characterization methods include:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) and coupling constants .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H] with <2 ppm deviation from calculated mass) .
- IR spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm) .
- Melting point analysis : Confirms purity (typical range: 150–250°C depending on substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity in the synthesis of this compound?
Optimization strategies include:
- Catalyst screening : Iodine (0.5 mol%) improves cyclization efficiency compared to metal catalysts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while ethanol minimizes by-products in MCRs .
- Temperature control : Room-temperature reactions reduce decomposition risks, but microwave-assisted synthesis (e.g., 100°C, 30 min) accelerates kinetics .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) ensures >95% purity .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from:
- Substituent effects : The 6-iodo and 3-nitrophenyl groups may alter binding affinity compared to analogs (e.g., methyl or methoxy derivatives). Comparative studies using isosteric replacements can isolate electronic/steric influences .
- Assay variability : Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) and validate target engagement (e.g., enzyme inhibition IC vs. cellular EC) .
- Data normalization : Use internal controls (e.g., Z’-factor >0.5) to account for batch-to-batch variability in biological replicates .
Q. What mechanistic insights explain the reactivity of the nitro and iodo substituents in this compound?
- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and stabilizing intermediates in nucleophilic aromatic substitution .
- Iodo group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Its ortho-directing effect can be exploited for regioselective derivatization .
- Synergistic effects : The nitro-iodo combination enhances electrophilicity at the pyridine ring, facilitating reactions with nucleophiles like amines or thiols .
Methodological Considerations
Q. How to design experiments for evaluating the compound’s potential as an anticancer agent?
- In vitro screening : Use panels of cancer cell lines (e.g., NCI-60) with dose-response curves (1–100 µM) to assess IC values .
- Mechanistic studies : Perform kinase profiling or RNA-seq to identify molecular targets (e.g., DNA repair enzymes or apoptosis regulators) .
- SAR analysis : Synthesize derivatives (e.g., replacing iodine with bromine or nitro with cyano) to correlate structure with activity .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Use stable isotope-labeled internal standards (e.g., C-labeled analog) for LC-MS/MS quantification .
- Degradation : Monitor nitro-group reduction (e.g., to amine) under physiological conditions via HPLC with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
